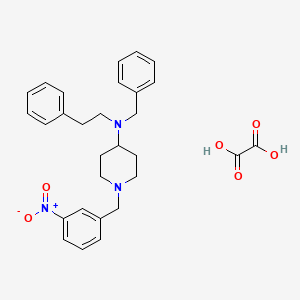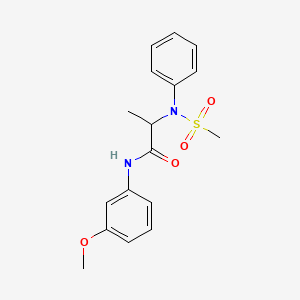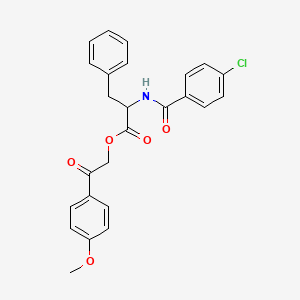
N-benzyl-1-(3-nitrobenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate
Descripción general
Descripción
N-benzyl-1-(3-nitrobenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate, also known as NBOMe, is a psychoactive compound that has gained popularity in recent years due to its potent hallucinogenic effects. NBOMe is classified as a phenethylamine derivative and is structurally similar to other hallucinogenic compounds such as LSD and psilocybin.
Mecanismo De Acción
N-benzyl-1-(3-nitrobenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate acts as a partial agonist at the 5-HT2A receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of the 5-HT2A receptor by this compound leads to an increase in the levels of intracellular calcium, which triggers a cascade of signaling pathways that ultimately result in the hallucinogenic effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other hallucinogenic compounds. This compound has been shown to cause alterations in perception, thought, and mood. These effects are thought to be mediated by the activation of the 5-HT2A receptor in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-benzyl-1-(3-nitrobenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate in lab experiments is its potent hallucinogenic effects, which allow researchers to investigate the role of the 5-HT2A receptor in various physiological and psychological processes. However, one limitation of using this compound in lab experiments is its potential for abuse and the associated safety concerns.
Direcciones Futuras
Future research on N-benzyl-1-(3-nitrobenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate could focus on investigating its potential therapeutic uses, such as in the treatment of depression and anxiety. Additionally, further research could be conducted to elucidate the molecular mechanisms underlying the hallucinogenic effects of this compound and other phenethylamine derivatives. Finally, research could be conducted to develop safer and more effective compounds that target the 5-HT2A receptor for therapeutic purposes.
Aplicaciones Científicas De Investigación
N-benzyl-1-(3-nitrobenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate has been the subject of extensive scientific research due to its potent hallucinogenic effects. Studies have shown that this compound acts as a partial agonist at the 5-HT2A receptor, which is the same receptor that is targeted by LSD and other hallucinogenic compounds. This compound has been used in research to investigate the role of the 5-HT2A receptor in various physiological and psychological processes.
Propiedades
IUPAC Name |
N-benzyl-1-[(3-nitrophenyl)methyl]-N-(2-phenylethyl)piperidin-4-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O2.C2H2O4/c31-30(32)27-13-7-12-25(20-27)21-28-17-15-26(16-18-28)29(22-24-10-5-2-6-11-24)19-14-23-8-3-1-4-9-23;3-1(4)2(5)6/h1-13,20,26H,14-19,21-22H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSNCDOUCCPXKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC(=CC=C4)[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(1-isoxazol-3-ylethyl)(methyl)amino]-N-pyrazin-2-ylacetamide](/img/structure/B3970967.png)
![N-(4-chloro-3-methylphenyl)-2-[cyclopropyl(1,3-thiazol-5-ylmethyl)amino]acetamide](/img/structure/B3970974.png)
![5-acetyl-3-(4-biphenylyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3970975.png)

![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B3971003.png)
![4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3971005.png)
![1-[1-(3-chlorobenzoyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3971011.png)
![2,6-dimethyl-4-[1-(3-pyridinylmethyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3971021.png)
![1-benzyl-4-[1-(2-naphthylsulfonyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3971025.png)

![4-(4,5-dimethyl-2-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3971054.png)
